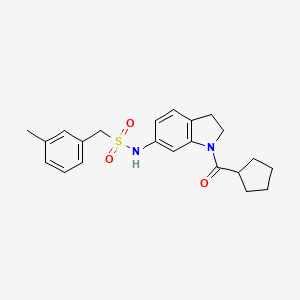
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2012 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide involves the inhibition of LSD1, which is an epigenetic regulator that plays a key role in gene expression. LSD1 is overexpressed in various types of cancer, leading to aberrant gene expression and tumor growth. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide binds to the active site of LSD1, preventing its activity and leading to the accumulation of histone methylation marks, which in turn leads to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been shown to have significant biochemical and physiological effects in various types of cancer cells. In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has also been shown to be well-tolerated in animal models, with minimal toxicity and no adverse effects on normal cells.
実験室実験の利点と制限
One of the main advantages of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide for lab experiments is its specificity for LSD1, which makes it a valuable tool for studying the role of LSD1 in various biological processes. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for further research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide. One area of interest is in combination therapy, where N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide is used in conjunction with other cancer therapies to enhance their efficacy. Another area of interest is in the development of more potent and selective LSD1 inhibitors, which could lead to more effective cancer therapies. Additionally, further research is needed to elucidate the role of LSD1 in various biological processes, which could lead to the development of new therapies for a range of diseases.
科学的研究の応用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in cancer research, specifically in the treatment of solid tumors. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide has been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a key role in the development and progression of various types of cancer. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide can prevent the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-5-4-6-17(13-16)15-28(26,27)23-20-10-9-18-11-12-24(21(18)14-20)22(25)19-7-2-3-8-19/h4-6,9-10,13-14,19,23H,2-3,7-8,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCSYUGECZLZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-(m-tolyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



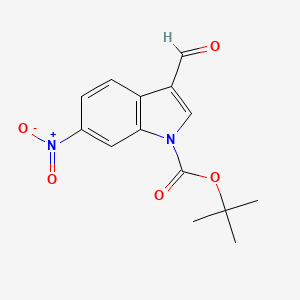
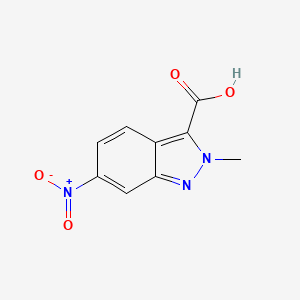
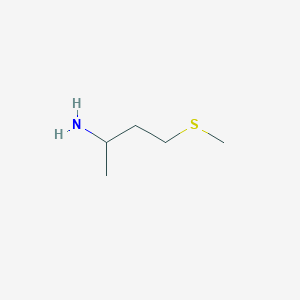
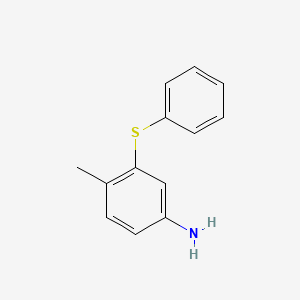
![5-(3-Chloro-5-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3209502.png)

![(7R,8R)-7,8-dimethyl-1-azaspiro[4.4]nonane](/img/structure/B3209520.png)
![2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209534.png)
![N-(2,3-dimethylphenyl)-4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209550.png)
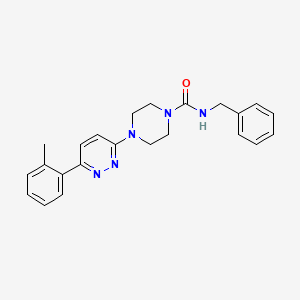
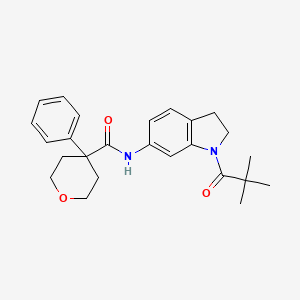
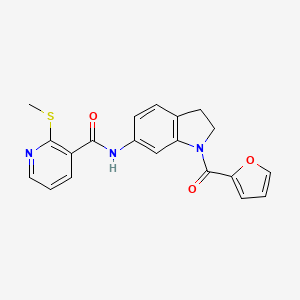
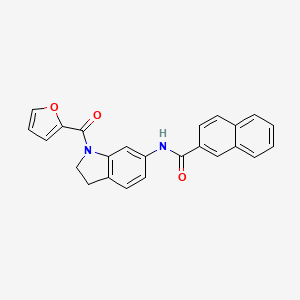
![2-(naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209572.png)